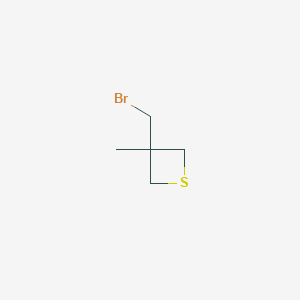

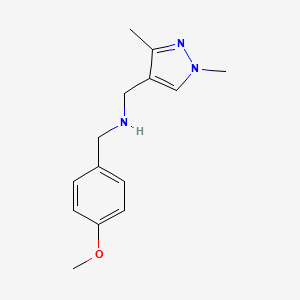

![molecular formula C11H17NO5 B2897481 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid CAS No. 1935245-73-0](/img/structure/B2897481.png)

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid” is a proline derivative . It is also known as "(S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid" .

Synthesis Analysis

The synthesis of this compound involves several steps. The literature suggests that it can be synthesized from “2-Methyl-L-proline” and "Di-tert-butyl dicarbonate (BOC-ON)" . The synthesis process has been documented in several patents and scientific papers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.273 . Its density is approximately 1.2±0.1 g/cm3, and it has a boiling point of 337.8±35.0 °C at 760 mmHg . The flash point is 158.1±25.9 °C .Scientific Research Applications

Oxidative Cleavage in Hydrocarbons

Rao and Pritzkow (1987) studied the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons, identifying α-dicarbonyl compounds as intermediates in the oxidation mixtures. This research is relevant for understanding the role of compounds like 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid in hydrocarbon oxidation processes (Rao & Pritzkow, 1987).

Surface Chemistry of Activated Carbon

Szymański et al. (2002) explored how thermal decomposition of surface oxygen species affects the chemical and catalytic properties of oxidized activated carbon. This study provides insights into the potential use of this compound in modifying the surface chemistry of carbon materials (Szymański et al., 2002).

Quantum-Chemical Calculations in Compound Formation

Yıldırım, Kandemirli, and Akçamur (2005) conducted experimental and quantum-chemical calculations on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Their research can be linked to understanding the chemical behavior and potential applications of complex compounds like this compound in various reactions (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis of 1,1'-Binaphthyl-2-Carboxylic Acids

Miyano et al. (1986) described a practical synthesis of 1,1'-binaphthyl-2-carboxylic acids, which involves the oxidation of 2-methyl-1,1'-binaphthyls. This research indicates the potential of this compound in facilitating or influencing similar synthetic processes (Miyano et al., 1986).

Redox-Annulations in Cyclic Amines

Kang et al. (2015) investigated redox-annulations in cyclic amines with α,β-unsaturated carbonyl compounds. Their findings provide a basis for understanding how compounds like this compound might participate in similar chemical reactions (Kang et al., 2015).

Potential Nootropic Agents

Valenta et al. (1994) focused on synthesizing various 1,4-disubstituted 2-oxopyrrolidines as potential nootropic agents. This suggests potential applications of this compound in the synthesis of compounds with potential cognitive-enhancing effects (Valenta et al., 1994).

Mechanism of Action

properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXPSKGEDSTYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2897399.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2897402.png)

![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)